(2-Hydroxy-4-propoxyphenyl)(phenyl)methanone
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Overview
Description
(2-Hydroxy-4-propoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C16H16O3 It is a derivative of benzophenone, characterized by the presence of a hydroxy group at the second position and a propoxy group at the fourth position on one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-4-propoxyphenyl)(phenyl)methanone typically involves the reaction of 2-hydroxy-4-propoxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxy and propoxy groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted benzophenone derivatives
Scientific Research Applications
(2-Hydroxy-4-propoxyphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4-propoxyphenyl)(phenyl)methanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone
- (2-Hydroxy-4-ethoxyphenyl)(phenyl)methanone
- (2-Hydroxy-4-butoxyphenyl)(phenyl)methanone
Comparison: (2-Hydroxy-4-propoxyphenyl)(phenyl)methanone is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to its methoxy, ethoxy, and butoxy analogs. The propoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications.
Properties
CAS No. |
3088-11-7 |
---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2-hydroxy-4-propoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H16O3/c1-2-10-19-13-8-9-14(15(17)11-13)16(18)12-6-4-3-5-7-12/h3-9,11,17H,2,10H2,1H3 |
InChI Key |
NNUNDQZDGVWLPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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